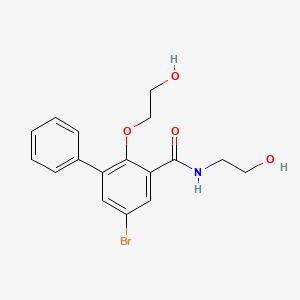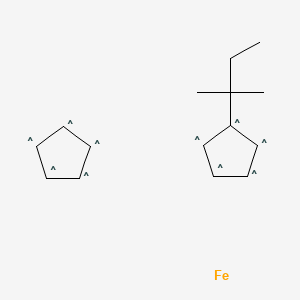
Amylferrocene; 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dimethylpropyl)ferrocene is an organometallic compound that belongs to the ferrocene family. Ferrocene compounds are characterized by their sandwich-like structure, where a central iron atom is bonded to two cyclopentadienyl rings. The unique structure of ferrocene compounds imparts them with remarkable stability and diverse chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethylpropyl)ferrocene typically involves the alkylation of ferrocene. One common method is the Friedel-Crafts alkylation, where ferrocene reacts with 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields (1,1-Dimethylpropyl)ferrocene as the main product .
Industrial Production Methods
Industrial production of (1,1-Dimethylpropyl)ferrocene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is then purified through techniques such as distillation or recrystallization to obtain the final compound.
化学反応の分析
Types of Reactions
(1,1-Dimethylpropyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ferrocenium ion.
Reduction: Reduction reactions can revert the ferrocenium ion back to the neutral ferrocene compound.
Substitution: Electrophilic aromatic substitution reactions are common, where the cyclopentadienyl rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides in the presence of Lewis acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1,1-Dimethylpropyl)ferrocene yields the corresponding ferrocenium ion, while substitution reactions can introduce various functional groups onto the cyclopentadienyl rings.
科学的研究の応用
(1,1-Dimethylpropyl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.
Industry: (1,1-Dimethylpropyl)ferrocene is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties
作用機序
The mechanism of action of (1,1-Dimethylpropyl)ferrocene involves its interaction with molecular targets through its iron center and cyclopentadienyl rings. The compound can participate in redox reactions, where it alternates between the ferrocene and ferrocenium states. This redox behavior is crucial for its applications in catalysis and as an electrochemical sensor. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Ferrocene: The parent compound with two cyclopentadienyl rings bonded to an iron atom.
1,1’-Dimethylferrocene: A derivative with methyl groups attached to the cyclopentadienyl rings.
1,1’-Diacetylferrocene: A derivative with acetyl groups attached to the cyclopentadienyl rings.
Uniqueness
(1,1-Dimethylpropyl)ferrocene is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or stability is required.
特性
分子式 |
C15H20Fe |
|---|---|
分子量 |
256.16 g/mol |
InChI |
InChI=1S/C10H15.C5H5.Fe/c1-4-10(2,3)9-7-5-6-8-9;1-2-4-5-3-1;/h5-8H,4H2,1-3H3;1-5H; |
InChIキー |
ZLCYUGTVMASCSW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
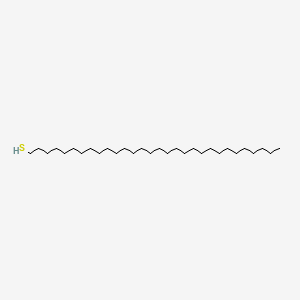
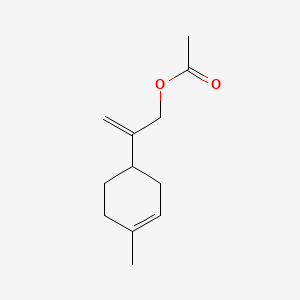
![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)
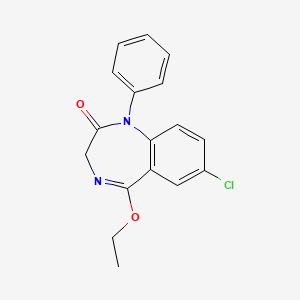

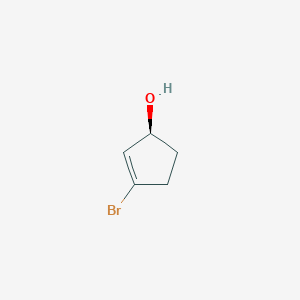
![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)
![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)
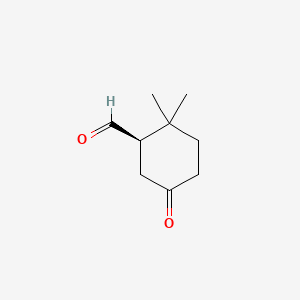
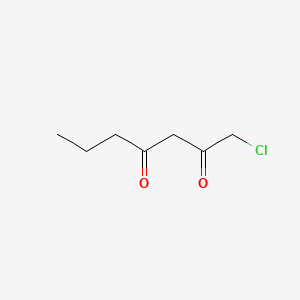
![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)

